2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and pyrrolidinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The benzophenone moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, while the pyrrolidinomethyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain applications.
4-Fluoro-4’-pyrrolidinomethyl benzophenone: Lacks the chloro group, which can affect its reactivity and interactions.
2-Chloro-4’-pyrrolidinomethyl benzophenone:
Uniqueness
2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of all three functional groups (chloro, fluoro, and pyrrolidinomethyl), which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIIPMYFVUNDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642761 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-73-3 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.